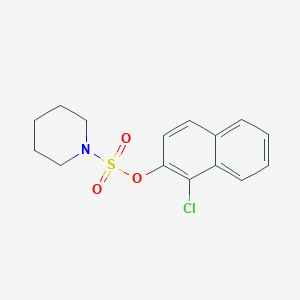

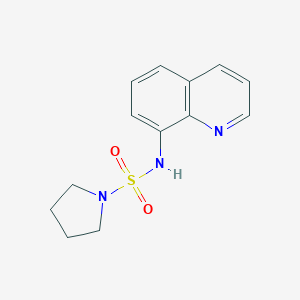

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

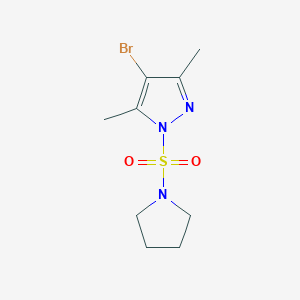

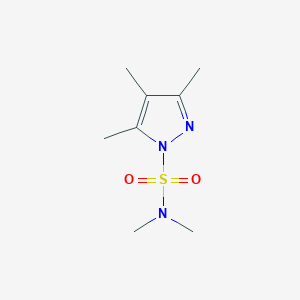

“N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process has been reported to have high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by NMR and MS analysis . The structure includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are designed to yield compounds with potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis

These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . In a study, several 1,2,4-triazole derivatives were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Agents

Triazoles and their derivatives have significant antimicrobial properties . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Antiviral Agents

Triazoles are also known for their antiviral activities . They can interfere with the replication of viruses, making them potential candidates for antiviral drug development .

Antitubercular Agents

Triazoles have been found to have antitubercular activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Anticonvulsant Agents

Triazoles and their derivatives have been found to have anticonvulsant activities . They can help control seizures in conditions like epilepsy .

Analgesic Agents

Triazoles can also act as analgesics . They can help relieve pain by acting on the central nervous system .

Anti-inflammatory Agents

Triazoles have anti-inflammatory properties . They can help reduce inflammation in conditions like arthritis .

Antidepressant Agents

Triazoles and their derivatives have been found to have antidepressant activities . They can help improve mood and reduce symptoms of depression .

Safety and Hazards

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with various cancer cell lines . These compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Mode of Action

It has been suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately, cell death .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell cycle regulation and programmed cell death .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in similar compounds can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of these compounds .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation through the induction of apoptosis . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

properties

IUPAC Name |

N-[4-[2-(1,2,4-triazol-1-yl)propylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-10(18-9-14-8-15-18)7-16-22(20,21)13-5-3-12(4-6-13)17-11(2)19/h3-6,8-10,16H,7H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAPZFBSMIXUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

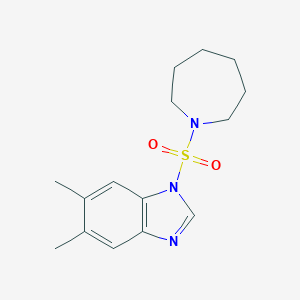

![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)

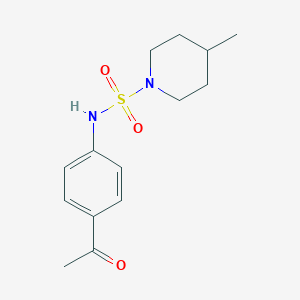

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)